- Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus, World Intellectual Property Organization, , ,
Cas no 926293-55-2 (6-Bromo-2-methylnicotinaldehyde)
926293-55-2 structure
Product Name:6-Bromo-2-methylnicotinaldehyde
CAS番号:926293-55-2
MF:C7H6BrNO
メガワット:200.03264093399
MDL:MFCD13188654
CID:820061
PubChem ID:59596231
Update Time:2024-10-26
6-Bromo-2-methylnicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-2-methylnicotinaldehyde
- 6-Bromo-2-methyl-pyridine-3-carbaldehyde
- 6-BROMO-2-METHYLPYRIDINE-3-CARBALDEHYDE
- 6-Bromo-2-methyl-3-pyridinecarboxaldehyde (ACI)
- 6-Bromo-2-methylpyridine-3-carboxaldehyde
- 6-Bromo-2-methylnicotinaldehyde, AldrichCPR
- C16730
- SCHEMBL4597958
- J-518339
- DB-079368
- CS-0195373
- EN300-2980561
- BMB29355
- BS-44296
- DTXSID50732465
- MFCD13188654
- AB66856
- CUTAVXXGKKXAHQ-UHFFFAOYSA-N
- AKOS016002130
- 926293-55-2
- SY324907
-
- MDL: MFCD13188654
- インチ: 1S/C7H6BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3
- InChIKey: CUTAVXXGKKXAHQ-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(C)=NC(Br)=CC=1
計算された属性
- せいみつぶんしりょう: 198.96300
- どういたいしつりょう: 198.96328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 30Ų
じっけんとくせい
- 密度みつど: 1.577
- ふってん: 285℃
- フラッシュポイント: 126℃
- PSA: 29.96000
- LogP: 1.96500
6-Bromo-2-methylnicotinaldehyde 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
6-Bromo-2-methylnicotinaldehyde 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 203137-0.250g |
6-Bromo-2-methylpyridine-3-carbaldehyde |
926293-55-2 | 0.250g |
$461.00 | 2023-09-07 | ||
| Matrix Scientific | 203137-1g |
6-Bromo-2-methylpyridine-3-carbaldehyde |
926293-55-2 | 1g |
$1166.00 | 2023-09-07 | ||
| Chemenu | CM178012-1g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 95% | 1g |
$449 | 2021-08-05 | |
| TRC | B682223-2.5g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 2.5g |
$ 50.00 | 2022-06-06 | ||
| TRC | B682223-5g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 5g |
$ 65.00 | 2022-06-06 | ||
| TRC | B682223-25g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 25g |
$ 80.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1004410-5g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 95% | 5g |
$1000 | 2024-07-24 | |
| abcr | AB515724-1 g |
6-Bromo-2-methyl-pyridine-3-carbaldehyde |
926293-55-2 | 1g |
€347.30 | 2023-01-19 | ||
| abcr | AB515724-5 g |
6-Bromo-2-methyl-pyridine-3-carbaldehyde |
926293-55-2 | 5g |
€1,112.10 | 2023-01-19 | ||
| Advanced ChemBlocks | N25138-250MG |
6-Bromo-2-methyl-pyridine-3-carbaldehyde |
926293-55-2 | 97% | 250MG |
$115 | 2023-09-15 |
6-Bromo-2-methylnicotinaldehyde 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C
1.2 30 min, -78 °C
1.2 30 min, -78 °C
リファレンス
- Novel triazole-pyridine substituted pyrrolidinyl and tetrahydro-2h-pyranyl acetic acid compounds as LPA antagonists, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; -78 °C; 1 h, -78 °C; -78 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Dimethylformamide ; -78 °C; 1 h, -78 °C; -78 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Preparation of pyridylpyridone derivative useful as RET kinase inhibitor in the treatment of IBS and cancer, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
リファレンス
- Preparation of hedgehog antagonists having zinc binding moieties, Australia, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C
1.2 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, 15 °C
1.2 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, 15 °C
リファレンス
- Macrocyclic azolopyridine derivatives as EED and PRC2 modulators and their preparation, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of N-(pyridin-2-yl)-4-(benzimidazolyl)pyrimidin-2-amine derivatives useful as CDK kinase inhibitors for the treatment of proliferative disease, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Preparation of quinoline compounds as RET inhibitors, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile , Water ; 16 h, pH 5.8, 30 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C
リファレンス
- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis, Bioconjugate Chemistry, 2019, 30(8), 2209-2215
6-Bromo-2-methylnicotinaldehyde Raw materials
6-Bromo-2-methylnicotinaldehyde Preparation Products
6-Bromo-2-methylnicotinaldehyde サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde
注文番号:A860017
在庫ステータス:in Stock
はかる:1g/5g/25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:21
価格 ($):220.0/880.0/3081.0
Email:sales@amadischem.com
6-Bromo-2-methylnicotinaldehyde 関連文献
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
926293-55-2 (6-Bromo-2-methylnicotinaldehyde) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde
清らかである:99%/99%/99%
はかる:1g/5g/25g
価格 ($):220.0/880.0/3081.0